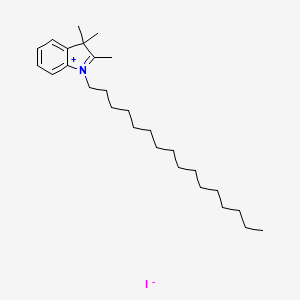![molecular formula C17H18INO2 B14620542 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide CAS No. 58495-00-4](/img/structure/B14620542.png)
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is an organic compound with the molecular formula C16H16INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom and a 2-methylpropoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide typically involves the iodination of a precursor compound, followed by the introduction of the 2-methylpropoxy group. One common method starts with 2-iodobenzoic acid, which undergoes a reaction with aniline to form 2-iodo-N-phenylbenzamide. This intermediate is then reacted with 2-methylpropyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The 2-methylpropoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Aplicaciones Científicas De Investigación
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and the 2-methylpropoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzamide: Lacks the 2-methylpropoxy group, resulting in different chemical properties and applications.
2-Iodo-N-phenylbenzamide: Similar structure but without the 2-methylpropoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is unique due to the presence of both the iodine atom and the 2-methylpropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
58495-00-4 |
|---|---|
Fórmula molecular |
C17H18INO2 |
Peso molecular |
395.23 g/mol |
Nombre IUPAC |
2-iodo-N-[3-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H18INO2/c1-12(2)11-21-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clave InChI |
UHDOWYDYIUNHEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)


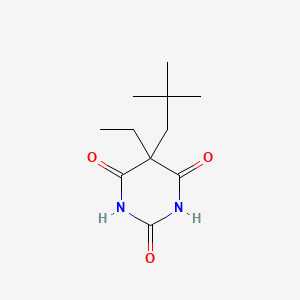
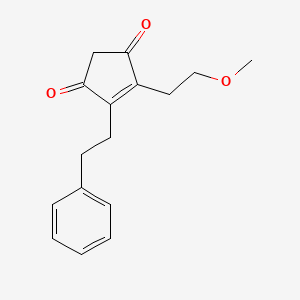
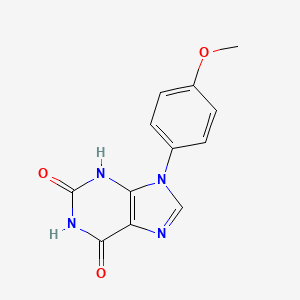
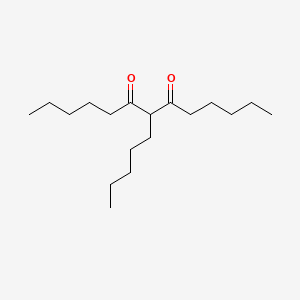
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
